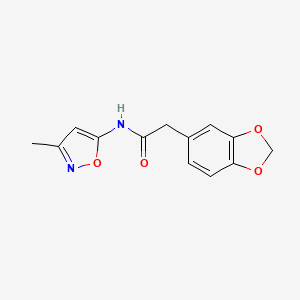

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-METHYL-1,2-OXAZOL-5-YL)ACETAMIDE

Description

2-(2H-1,3-Benzodioxol-5-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a synthetic acetamide derivative characterized by a benzodioxolyl moiety linked via an acetamide bridge to a 3-methyl-1,2-oxazole group. Synthesis likely involves coupling a benzodioxolyl acetic acid derivative with 3-methyl-1,2-oxazol-5-amine, followed by purification via column chromatography and characterization by NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-4-13(19-15-8)14-12(16)6-9-2-3-10-11(5-9)18-7-17-10/h2-5H,6-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXLBRNCRMUSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-METHYL-1,2-OXAZOL-5-YL)ACETAMIDE typically involves the reaction of benzo[d][1,3]dioxole derivatives with isoxazole derivatives under specific conditions. One common method involves the use of acylation reactions where the benzo[d][1,3]dioxole derivative is acylated with an appropriate acylating agent in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-METHYL-1,2-OXAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-METHYL-1,2-OXAZOL-5-YL)ACETAMIDE has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(3-METHYL-1,2-OXAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole ring and isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Differences :

- Replaces the benzodioxolyl-oxazole system with a 3-methylbenzamide backbone and an N,O-bidentate hydroxy-dimethylethyl group.

- The N,O-directing group facilitates metal-catalyzed C–H bond functionalization, unlike the target compound’s oxazole, which may prioritize steric effects or π-stacking interactions .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides (EP 3 348 550A1)

- Key Differences: Substitutes benzodioxole with benzothiazole and methoxyphenyl groups, introducing strong electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) substituents.

- Applications : Patented for unspecified therapeutic uses, suggesting broader pharmacological relevance for acetamides with aromatic heterocycles .

Physicochemical and Pharmacokinetic Properties

Methodological Considerations

- Structural Characterization : X-ray crystallography, often employing SHELX software (e.g., SHELXL for refinement), is critical for confirming acetamide derivatives’ geometries. For example, ’s compound was structurally validated via X-ray analysis, a method applicable to the target compound .

- Spectroscopy : 1H/13C NMR and IR data for the target compound would resemble those of ’s analogue, with distinct shifts for the benzodioxolyl (δ ~6.8–7.0 ppm) and oxazole (δ ~8.0 ppm) protons .

Functional and Application-Based Comparison

- Catalytic Potential: ’s compound demonstrates utility in metal-catalyzed reactions due to its directing group, whereas the target compound’s oxazole may limit such applications but improve thermal stability.

- Pharmaceutical Relevance : The benzothiazole derivatives in ’s patent highlight the role of aromatic heterocycles in drug design, suggesting that the target compound’s benzodioxole could offer advantages in blood-brain barrier penetration .

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 244.24 g/mol

IUPAC Name: 2-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide

SMILES Notation: COC1=C(C=CC=C1OCO2=CC=CC=C2)C(=O)N(C)C(=O)C(C)C(=O)N(C)C(=O)

Research indicates that compounds with a similar structure to 2-(2H-1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide exhibit a variety of biological activities:

- Anticancer Activity : Studies have shown that benzodioxole derivatives can induce apoptosis in cancer cells. For instance, the compound has been linked to the regulation of apoptotic pathways through the modulation of proteins such as DDX3X and GSK3B, which form anti-apoptotic complexes at death receptors .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against Gram-positive bacteria like Bacillus subtilis and antifungal activity against pathogens such as Candida albicans. The structure–activity relationship (SAR) suggests that modifications in the benzodioxole ring can enhance antimicrobial efficacy .

- Neuroprotective Effects : The compound may also influence neuroprotective pathways by regulating circadian rhythms and long-term potentiation in hippocampal neurons, which are crucial for memory and learning processes .

Anticancer Activity

A study focusing on benzodioxole derivatives found that certain modifications led to increased cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer (PC3). The most promising derivatives showed selective toxicity towards cancer cells while sparing normal cells .

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| 1 | MCF-7 | 12.5 | 10 |

| 2 | A549 | 15.0 | 8 |

| 3 | PC3 | 10.0 | 12 |

Antimicrobial Activity

In another research effort, a series of benzoxazole derivatives were evaluated for their antimicrobial properties. The results indicated that certain compounds exhibited significant activity against Bacillus subtilis, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| A | 32 | Bacillus subtilis |

| B | 64 | Candida albicans |

| C | 128 | Escherichia coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.